Isodiospyrin
Overview
Description
Isodiospyrin: is a natural dimeric naphthoquinone compound, primarily isolated from the roots of plants belonging to the genus Diospyros. It is known for its diverse biological activities, including anticancer, antibacterial, and antifungal properties . This compound is a human DNA topoisomerase I inhibitor, which prevents DNA relaxation and kinase activities of the enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Isodiospyrin can be synthesized through various methods, including the extraction from natural sources and chemical synthesis. The extraction process involves maceration of plant roots using a solvent mixture, followed by purification steps such as chromatography . Chemical synthesis involves the dimerization of naphthoquinone derivatives under specific reaction conditions .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification using techniques like high-performance liquid chromatography (HPLC). The process is optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: : Isodiospyrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Major Products: : The major products formed from these reactions include various derivatives of this compound with enhanced biological activities. These derivatives are often tested for their efficacy in different biological assays .
Scientific Research Applications
Isodiospyrin has a wide range of scientific research applications, including:
Mechanism of Action
Isodiospyrin exerts its effects by inhibiting human DNA topoisomerase I. Unlike traditional topoisomerase I inhibitors, this compound does not induce the formation of covalent complexes between the enzyme and DNA. Instead, it binds to the enzyme and prevents its kinase activity, which is essential for DNA relaxation and replication . This unique mechanism of action makes this compound a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Isodiospyrin is compared with other similar compounds, such as diospyrin and neodiospyrin, which are also naphthoquinone derivatives. These compounds share similar biological activities but differ in their molecular structures and mechanisms of action .
Similar Compounds
Diospyrin: Another naphthoquinone derivative with anticancer and antimicrobial properties.
Neodiospyrin: Similar to diospyrin, it exhibits anticancer and antimicrobial activities but has a different binding affinity and mechanism of action.
This compound’s unique ability to inhibit DNA topoisomerase I without forming covalent complexes sets it apart from these similar compounds, highlighting its potential as a novel therapeutic agent .
Properties
IUPAC Name |
5-hydroxy-6-(4-hydroxy-2-methyl-5,8-dioxonaphthalen-1-yl)-7-methylnaphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O6/c1-9-7-11-12(23)3-4-13(24)19(11)22(28)18(9)17-10(2)8-16(27)20-14(25)5-6-15(26)21(17)20/h3-8,27-28H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEOHKZVBKYMBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)C=CC2=O)C(=C1C3=C4C(=O)C=CC(=O)C4=C(C=C3C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174007 | |
Record name | Isodiospyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20175-84-2 | |
Record name | Isodiospyrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20175-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isodiospyrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020175842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISODIOSPYRIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208731 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isodiospyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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